molecular formula C10H14N2O B8784283 5-(oxan-4-yl)pyridin-3-amine

5-(oxan-4-yl)pyridin-3-amine

Cat. No.: B8784283
M. Wt: 178.23 g/mol
InChI Key: LGXJCCVYCUUCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(oxan-4-yl)pyridin-3-amine: is a heterocyclic compound that features a pyridine ring substituted with an oxan-4-yl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(oxan-4-yl)pyridin-3-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

    Substitution: The oxan-4-yl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

5-(oxan-4-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology:

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine:

The compound is studied for its potential medicinal properties, including antimicrobial and anticancer activities. Researchers are exploring its efficacy and safety in various preclinical models .

Industry:

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 5-bromo-2-methylpyridin-3-amine
  • 5-chloro-2-methylpyridin-3-amine
  • 5-(oxan-4-yl)pyridin-2-amine

Comparison:

5-(oxan-4-yl)pyridin-3-amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and material science .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(oxan-4-yl)pyridin-3-amine

InChI

InChI=1S/C10H14N2O/c11-10-5-9(6-12-7-10)8-1-3-13-4-2-8/h5-8H,1-4,11H2

InChI Key

LGXJCCVYCUUCSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CN=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 5-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine (61.6 mg, 0.35 mmol) in EtOAc (3.0 mL) and EtOH (1.0 mL) was added 10% palladium on activated carbon (75.7 mg, 0.071 mmol). After purging, the mixture was stirred under an atmosphere of hydrogen at 23° C. The reaction was monitored with TLC and LC-MS. After 19 h, the reaction was filtered through Celite™. After concentration, the residue was identified as 5-(tetrahydro-2H-pyran-4-yl)pyridin-3-amine that was used without purification. Mass Spectrum (pos.) m/e: 179.1 (M+1).
Quantity
61.6 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
75.7 mg
Type
catalyst
Reaction Step Two

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